3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine
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Overview
Description
3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine is a complex organic compound featuring a pyridazine core substituted with a pyridinyl group and an octahydropyrrolo[3,4-b]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the pyridinyl group and the octahydropyrrolo[3,4-b]pyrrole moiety. Key steps may include:
Formation of the Pyridazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Substitution Reactions:
Cyclization: The formation of the octahydropyrrolo[3,4-b]pyrrole moiety may involve cyclization reactions, such as intramolecular cycloaddition or ring-closing metathesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores, such as 3,6-dimethylpyridazine.
Pyridinyl Substituted Compounds: Molecules featuring pyridinyl groups, like 2-(pyridin-2-yl)pyridine.
Octahydropyrrolo[3,4-b]pyrrole Containing Compounds: Compounds with similar bicyclic structures, such as octahydro-1H-pyrrolo[3,4-b]pyrrole.
Uniqueness
3,4-dimethyl-6-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridazine is unique due to its combination of a pyridazine core, a pyridinyl group, and an octahydropyrrolo[3,4-b]pyrrole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5,6-dimethylpyridazin-3-yl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-12-9-17(20-19-13(12)2)22-8-6-14-10-21(11-15(14)22)16-5-3-4-7-18-16/h3-5,7,9,14-15H,6,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMNPDPJMZUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1C)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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